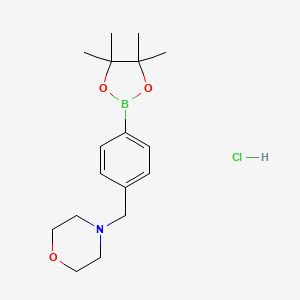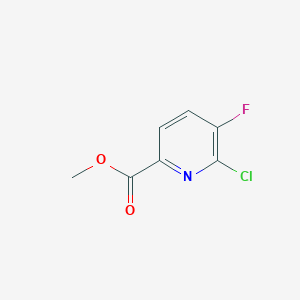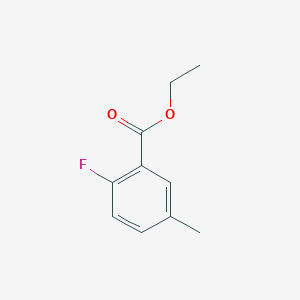![molecular formula C15H16N4O2 B1463697 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea CAS No. 1279692-21-5](/img/structure/B1463697.png)
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea
概要
説明
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea is a versatile chemical compound used in various scientific research fields. This compound is known for its unique structure, which includes both carbamoylamino and methylphenyl groups, making it valuable for diverse applications in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea typically involves the reaction of 3-(carbamoylamino)aniline with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions: 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylamino group, leading to the formation of substituted urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: aqueous or organic solvent, room temperature.
Reduction: Lithium aluminum hydride; conditions: anhydrous solvent, low temperature.
Substitution: Nucleophiles such as amines or thiols; conditions: organic solvent, mild heating.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea derivatives.
科学的研究の応用
1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects in medical applications .
類似化合物との比較
- 1-[4-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea
- 1-[3-(Carbamoylamino)phenyl]-3-(4-methylphenyl)urea
- 1-[3-(Carbamoylamino)phenyl]-3-(2-chlorophenyl)urea
Comparison: 1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea stands out due to its unique combination of carbamoylamino and methylphenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and specificity in enzyme inhibition, making it a valuable tool in scientific research .
特性
IUPAC Name |
1-[3-(carbamoylamino)phenyl]-3-(2-methylphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-5-2-3-8-13(10)19-15(21)18-12-7-4-6-11(9-12)17-14(16)20/h2-9H,1H3,(H3,16,17,20)(H2,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLICCBOUQFSIDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=CC(=C2)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
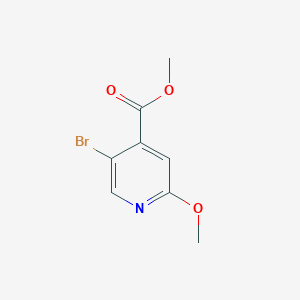

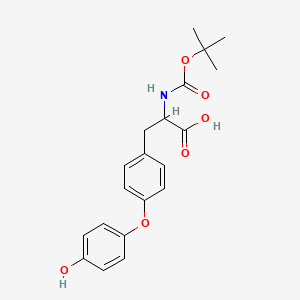

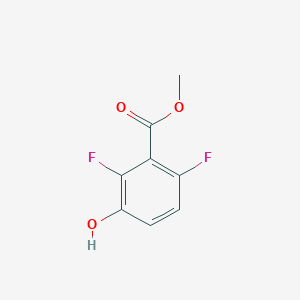

![3,3'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1463628.png)
![5-Chloro-3-[(4-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1463629.png)

![3,4-Dichloro-N-[2-(4-methoxyphenoxy)propyl]aniline](/img/structure/B1463632.png)
